molecular formula C11H14N2O3S B110347 Acetaminophen cysteine CAS No. 64014-06-8

Acetaminophen cysteine

Cat. No. B110347
CAS RN: 64014-06-8
M. Wt: 254.31 g/mol
InChI Key: ZOZXXYPCOKGXOE-JTQLQIEISA-N
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Description

Identification and Characterization of Acetaminophen Cysteine Adducts

Description of Acetaminophen Cysteine Adducts Acetaminophen, a widely used analgesic and antipyretic, has been studied for its interaction with liver proteins, particularly in the context of its toxic effects. The major covalent adduct formed between acetaminophen and mouse liver proteins has been identified as 3-cystein-S-yl-4-hydroxyaniline. This compound is a result of the binding of acetaminophen's reactive metabolite, N-acetyl-p-benzoquinoneimine, to cysteine residues on proteins, indicating a Michael-type addition reaction. This adduct formation is a critical aspect of acetaminophen's hepatotoxicity, as it reflects the drug's propensity to form thioether adducts with proteins, especially those rich in free thiols .

Synthesis Analysis of Glutathione and Response to Acetaminophen In a related study, the synthesis rates of glutathione (GSH) and activated sulphate (PAPS) were examined in rat hepatocytes, particularly in response to cysteine and acetaminophen administration. The hepatocytes, depleted of GSH by diethyl maleate (DEM), showed an increase in GSH synthesis upon cysteine addition, even in the presence of a toxic concentration of acetaminophen. However, this increase in GSH synthesis did not correspond to an increase in the synthesis of acetaminophen-glutathione adducts (AA-GSH). The study suggests that cysteine's hepatoprotective effect against acetaminophen toxicity is primarily due to the enhanced reduction of the reactive metabolite N-acetyl-p-benzoquinoneimine back to acetaminophen, rather than increased conjugation with GSH .

Molecular Structure Analysis The molecular structure of the acetaminophen cysteine adduct, 3-cystein-S-yl-4-hydroxyaniline, indicates a direct interaction between the electrophilic metabolite of acetaminophen and the nucleophilic thiol group of cysteine. This interaction is likely a result of the high reactivity of N-acetyl-p-benzoquinoneimine, which seeks out the thiol groups on proteins to form stable thioether linkages .

Chemical Reactions Analysis The formation of the acetaminophen cysteine adduct involves a Michael-type addition reaction, where the electrophilic metabolite of acetaminophen reacts with the nucleophilic thiol group of cysteine residues. This reaction is selective and results in the covalent modification of proteins, which can lead to hepatotoxicity. The study of the effects of cysteine on GSH and PAPS synthesis rates in GSH-depleted rat hepatocytes further illustrates the complex interplay between acetaminophen metabolism and the body's detoxification pathways .

Physical and Chemical Properties Analysis While the specific physical and chemical properties of the acetaminophen cysteine adduct were not detailed in the provided papers, the identification of the adduct as 3-cystein-S-yl-4-hydroxyaniline suggests that it possesses properties characteristic of both acetaminophen and cysteine. The presence of the hydroxyl group and the thioether linkage would influence its solubility, reactivity, and interaction with biological molecules. The studies imply that the formation of such adducts can significantly alter the function of liver proteins and contribute to the toxicological profile of acetaminophen .

Scientific Research Applications

Role in Acetaminophen Overdose and Antidote Efficacy

Acetaminophen cysteine, as part of N-acetylcysteine (NAC), plays a crucial role in treating acetaminophen overdose. It acts as a precursor for the synthesis of hepatic glutathione (GSH), which is depleted through drug conjugation during an overdose. This replenishment is essential for detoxifying the harmful metabolites of acetaminophen, thereby mitigating liver injury (Rushworth & Megson, 2014). Additionally, NAC can directly form an adduct with the toxic metabolite of acetaminophen, aiding in its neutralization and excretion (Lauterburg, Corcoran & Mitchell, 1983).

Applications Beyond Overdose Treatment

The therapeutic applications of acetaminophen cysteine extend beyond overdose treatment. It has been used in various infections, genetic defects, and metabolic disorders due to its role in replenishing GSH levels. This includes applications in HIV infection and chronic obstructive pulmonary disease (COPD) (Atkuri, Mantovani, Herzenberg & Herzenberg, 2007). Moreover, NAC, which includes acetaminophen cysteine, has demonstrated potential in treating infertility in patients with clomiphene-resistant polycystic ovary syndrome, as well as being investigated as a cancer chemopreventive agent (Millea, 2009).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of acetaminophen cysteine is crucial for its clinical application. Studies have detailed its role in the metabolism of acetaminophen, highlighting the formation of various metabolites through high-resolution liquid chromatography (Mrochek, Katz, Christie & Dinsmore, 1974). Additionally, research on morbidly obese patients has shown alterations in the metabolism of acetaminophen cysteine, indicating the need for tailored therapeutic approaches in different patient populations (van Rongen et al., 2016).

Novel Therapeutic Approaches

Exploration of new therapeutic approaches involving acetaminophen cysteine is ongoing. For instance, the development of fluorescence sensor probes using L-cysteine CdSe/ZnS quantum dots for the detection of acetaminophen indicates the potential for innovative diagnostic tools (Montaseri & Forbes, 2017). Moreover, research into alternative treatments for acetaminophen-induced hepatotoxicity, such as glycycoumarin and kaurenoic acid, suggests potential new roles for acetaminophen cysteine in liver protection strategies (Yan et al., 2018), (Marcondes-Alves et al., 2019).

Safety And Hazards

Acetaminophen poisoning is among the most common causes of medication-related poisoning and death . The management of the acetaminophen-poisoned patient may include stabilization, decontamination, and administration of acetylcysteine, a specific antidote .

Future Directions

A study has shown that Acetaminophen cysteine can induce harmful cellular damage . This suggests that the harmful effects of cysteine-aminophenolic conjugates ought to be considered in the description of APAP or PAP toxicity . Another study has shown that the thermodynamics factors of Acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . This suggests that these results will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized .

properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXXYPCOKGXOE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214000
Record name Acetaminophen cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaminophen cysteine

CAS RN

64014-06-8
Record name Acetaminophen-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64014-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaminophen cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
KJ Heard, JL Green, LP James… - BMC …, 2011 - bmcgastroenterol.biomedcentral …
Acetaminophen-cysteine adducts (APAP-CYS) are a specific biomarker of acetaminophen exposure. APAP-CYS concentrations have been described in the setting of acute overdose, …
Number of citations: 115 bmcgastroenterol.biomedcentral.com
ST Stern, MK Bruno, GE Hennig, RA Horton… - Toxicology and applied …, 2005 - Elsevier
Acetaminophen (APAP) nephrotoxicity has been observed both in humans and research animals. Recent studies suggest a contributory role for glutathione (GSH)-derived conjugates of …
Number of citations: 68 www.sciencedirect.com
ST Stern, MK Bruno, RA Horton, DW Hill… - Toxicology and applied …, 2005 - Elsevier
Acetaminophen (APAP) nephrotoxicity has been observed both in humans and research animals. Our recent investigations have focused on the possible involvement of glutathione-…
Number of citations: 36 www.sciencedirect.com
GB Corcoran, JR Mitchell, YN Vaishnav… - Molecular …, 1980 - researchgate.net
… markedly decreased acetaminophen-cysteine adduct … formation of an acetaminophen-cysteine adduct. Therefore, the … to yield acetaminophen-cysteine adducts were examined. In …
Number of citations: 354 www.researchgate.net
T Hairin, AR Marzilawati, EMH Didi, S Mahadeva… - Analytical …, 2013 - pubs.rsc.org
… –tandem mass spectrometry (LC/MS/MS) method using the AB Sciex QTRAP 5500 was developed and validated for the detection and quantification of acetaminophen–cysteine …
Number of citations: 15 pubs.rsc.org
AM Matthews, DW Roberts, JA Hinson… - Drug metabolism and …, 1996 - Citeseer
… Previously, we developed immunochemical assays for the acetaminophen cysteine adducts by immunizing animals with the conjugate 3-(N-acetylcystein-S-yl) acetaminophen-keyhole …
Number of citations: 79 citeseerx.ist.psu.edu
SM Frey, TJ Wiegand, JL Green, KJ Heard… - Journal of Medical …, 2015 - Springer
Introduction Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to …
Number of citations: 12 link.springer.com
KL Muldrew, LP James, L Coop, SS McCullough… - Drug metabolism and …, 2002 - ASPET
… The acetaminophen-cysteine conjugate is then quantified by HPLC-ECD using … the acetaminophen-cysteine conjugate revealed a positive correlation between acetaminophen-cysteine …
Number of citations: 221 dmd.aspetjournals.org
AR Buckpitt, DE Rollins, SD Nelson, RB Franklin… - Analytical …, 1977 - Elsevier
… by the same criteria used to identify the acetaminophen-cysteine … Under these conditions, the retention times for acetaminophen and acetaminophen-cysteine are 21.0 and 17.2 min. …
Number of citations: 116 www.sciencedirect.com
AML Slitt, PK Dominick, JC Roberts… - Basic & clinical …, 2005 - Wiley Online Library
… Moreover, ribose cysteine cotreatment significantly increased the concentration of acetaminophen-cysteine, hepatic acetaminophen-mercapturate in liver and renal acetaminophen-…
Number of citations: 54 onlinelibrary.wiley.com

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